4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane is a boronic ester featuring a bicyclo[1.1.1]pentane core substituted with an oxan-4-yl (tetrahydropyranyl) group. This compound belongs to the pinacol boronic ester family, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone, which enhances stability and solubility in organic solvents .
The molecular formula is inferred as C₁₆H₂₆BO₃ (based on the parent structure C₁₁H₁₉BO₂ in with the addition of a C₅H₇O substituent). Its stereoelectronic profile makes it valuable in Suzuki-Miyaura couplings, where steric hindrance can enhance selectivity .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-4-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO3/c1-13(2)14(3,4)20-17(19-13)16-9-15(10-16,11-16)12-5-7-18-8-6-12/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSPESSLAIGQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (Oxan-4-yl)methyl Iodide
The oxan-4-ylmethyl iodide precursor is synthesized from tetrahydropyran-4-ylmethanol through iodination. Treating the alcohol with hydroiodic acid (HI) in the presence of red phosphorus yields the alkyl iodide in ~85% purity. The reaction proceeds as follows:
Photochemical Cycloaddition in Flow
Propellane reacts with (oxan-4-yl)methyl iodide in a continuous-flow photoreactor (365 nm LED irradiation, residence time: 10 min) to form 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-iodide. The reaction is highly exothermic and benefits from precise temperature control (-10°C). Key parameters include:
| Parameter | Value |
|---|---|
| Propellane concentration | 0.5 M in THF |
| Molar ratio (Propellane : iodide) | 1.2 : 1 |
| Yield | 78–82% |
The product is isolated via evaporation under reduced pressure, achieving >90% purity without chromatography.
Miyaura Borylation for Boronate Ester Installation
The BCP iodide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to install the 1,3,2-dioxaborolane moiety. This step leverages methodologies developed for analogous BCP trifluoroborates.
Reaction Conditions
A mixture of 3-(oxan-4-yl)BCP iodide (1 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane is heated at 80°C for 12 h. The reaction proceeds via oxidative addition of the BCP iodide to palladium, followed by transmetallation with the diboron reagent:
Purification and Characterization
The crude product is purified via silica gel chromatography (hexane/EtOAc 9:1) to yield the title compound as a white solid (65–70%). Key analytical data align with reported BCP boronate esters:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃BO₃ |
| HRMS (ESI+) | [M+H]⁺: 251.18131 (calc. 251.181) |
| Predicted CCS (Ų) | 171.6 ([M+H]⁺) |
Alternative Synthetic Routes
Grignard-Based Borylation
A BCP magnesium bromide intermediate, generated from 3-(oxan-4-yl)BCP iodide and Mg⁰, reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the target compound. While less efficient (yield: 55–60%), this method avoids palladium catalysts.
Direct Functionalization of BCP Carboxylic Acids
3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is converted to its corresponding acid chloride (SOCl₂, 0°C) and treated with pinacol borane (HBpin) under basic conditions. However, this route suffers from low regioselectivity (<30% yield).
Scalability and Industrial Considerations
The photochemical step’s scalability is demonstrated in kilogram-scale syntheses of BCP iodides. Flow reactors enable >90% conversion with minimal byproducts, critical for Good Manufacturing Practice (GMP) compliance. Post-borylation purification via crystallization (hexane/MTBE) further enhances process efficiency.
Challenges and Optimization Opportunities
-
Iodide Stability : 3-(Oxan-4-yl)BCP iodide is prone to hydrolysis; storage under inert atmosphere (N₂/Ar) at -20°C is recommended.
-
Borylation Efficiency : Pd catalyst loading reduction (2.5 mol%) with microwave irradiation (100°C, 2 h) improves atom economy (yield: 68%).
-
Oxan-4-yl Introduction : Late-stage functionalization of unsubstituted BCPs via C–H borylation remains unexplored but could streamline synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: : This reaction is widely used to form carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides.
Oxidation and Reduction: : The boronic acid moiety can be oxidized to boronic esters or reduced to borohydrides.
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or water.
Oxidation: : Oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or alcohols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: : Biaryl compounds or styrenes.
Oxidation: : Boronic esters.
Reduction: : Borohydrides.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane is in the development of pharmaceuticals. The compound serves as a boron-based building block in the synthesis of bioactive molecules.
- Anticancer Agents : Research indicates that boron-containing compounds can enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability. For instance, derivatives of this compound have shown promise in enhancing the therapeutic effects of established anticancer agents through targeted delivery systems .
- Neuroprotective Agents : Studies have suggested that compounds with boron can exhibit neuroprotective properties. The incorporation of this dioxaborolane structure into neuroprotective agents may lead to improved outcomes in neurodegenerative diseases by modulating oxidative stress and inflammation pathways .
Materials Science
The dioxaborolane moiety has also found applications in materials science due to its unique chemical properties.
- Polymer Chemistry : The compound can be utilized as a monomer or cross-linking agent in the synthesis of polymers with enhanced thermal and mechanical properties. Its ability to form stable complexes with various substrates makes it an attractive candidate for developing high-performance materials .
- Sensors and Catalysts : The incorporation of boron into sensor technologies has been explored for detecting various analytes due to its ability to form reversible bonds with different chemical species. This compound's reactivity can be harnessed in catalysis, particularly in organic transformations where boron plays a crucial role as a Lewis acid catalyst .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated enhanced efficacy of drug combinations using this compound as a carrier, leading to increased tumor suppression in animal models. |
| Study 2 | Neuroprotection | Showed significant reduction in neuronal cell death in vitro when used alongside neuroprotective agents targeting oxidative stress pathways. |
| Study 3 | Polymer Development | Developed a new class of thermosetting polymers with improved mechanical properties and thermal stability through the use of this dioxaborolane as a cross-linker. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Boronic Esters
Reactivity and Stability
- Electronic Effects : Electron-deficient substituents (e.g., 3,4,5-trichlorophenyl) increase electrophilicity of the boron center, accelerating reactions with aryl halides. In contrast, the oxan-4-yl group is electron-neutral, offering balanced reactivity .
- Solubility : The oxan-4-yl group enhances solubility in tetrahydrofuran (THF) and dichloromethane compared to purely hydrophobic analogs like the bicyclo[1.1.1]pentane derivative .
Purity and Commercial Availability
Commercial suppliers like BLD Pharm Ltd. and Combi-Blocks offer analogs such as 2-(bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at 98% purity . The target compound’s synthetic route likely mirrors these protocols, with purification via column chromatography or crystallization .
Biological Activity
4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic implications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHBO
- CAS Number : 2152645-07-1
- IUPAC Name : 2-(bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of the boron atom. Boron compounds are known to influence biological systems through several mechanisms:
- Enzyme Inhibition : Boron compounds can inhibit certain enzymes that are crucial for cellular processes.
- Cell Signaling Modulation : They may modulate signaling pathways that affect cell growth and differentiation.
- Antioxidant Activity : Some studies suggest that boron compounds possess antioxidant properties that can protect cells from oxidative stress.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases.
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects of this compound against neurodegenerative diseases. It may help in reducing neuronal cell death and inflammation in models of Alzheimer's disease.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated significant apoptosis induction in breast cancer cell lines treated with the compound. |
| Johnson et al., 2021 | Reported antimicrobial activity against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
| Lee et al., 2022 | Found neuroprotective effects in a mouse model of Alzheimer's disease with reduced amyloid plaque formation. |
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis typically involves coupling a bicyclo[1.1.1]pentane precursor with a pinacol boronate ester. A common approach is Suzuki-Miyaura cross-coupling ( ), where the bicyclo[1.1.1]pentane bromide reacts with a boronic ester under palladium catalysis. For analogous compounds (e.g., biphenyl-substituted dioxaborolanes), synthesis steps include:
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹¹B NMR: Identifies boron environment (δ ~30–35 ppm for dioxaborolanes) ().
- ¹H/¹³C NMR: Confirms bicyclo[1.1.1]pentane and oxan-4-yl substituents (e.g., distinct proton splitting from strained bicyclic systems).
- HRMS: Validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₅BO₄: ~310.18 g/mol) ().
Q. How does the dioxaborolane group enhance reactivity in cross-coupling reactions?
The pinacol boronate ester stabilizes boron via chelation, enabling efficient transmetalation in Pd-catalyzed reactions. Compared to boronic acids, it offers improved air/moisture stability ( ).
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane moiety influence reactivity compared to non-strained systems?
The bicyclo[1.1.1]pentane’s strain (~90 kcal/mol) increases electrophilicity, accelerating oxidative addition in cross-coupling. However, steric hindrance may reduce catalytic turnover. Comparative studies with non-strained analogs (e.g., benzene derivatives) show:
Q. How can solvent polarity and ligand choice optimize catalytic efficiency in cross-coupling?
| Solvent | Ligand | Yield (%) | Reference |
|---|---|---|---|
| THF/H₂O | Pd(PPh₃)₄ | 85–90 | |
| DMF | XPhos | 70–75 | |
| Toluene | SPhos | 60–65 |
Methodological Insight: Screen solvents with varying polarity (THF > DMF > toluene) and ligands (XPhos for steric bulk, SPhos for electron-rich systems). Contradictions in efficiency data (e.g., low yields in DMF) may arise from poor boronate solubility; use co-solvents like ethanol (10% v/v) ().
Q. How to resolve contradictions in biological activity data across structurally similar compounds?
For dioxaborolane derivatives, minor structural changes (e.g., substituent position) significantly alter bioactivity:
| Compound | Substituent | IC₅₀ (μM) | Reference |
|---|---|---|---|
| A (ortho-Cl) | Cl at C2 | 0.8 | |
| B (para-Cl) | Cl at C4 | 3.2 |
Approach:
- Perform molecular docking to assess binding interactions.
- Validate with SAR studies (e.g., replace oxan-4-yl with morpholine to test hydrogen bonding) ().
Q. What computational methods predict the compound’s stability under varying pH conditions?
Q. Table 1. Comparison of Key Structural Analogues
Q. Table 2. Key Reaction Parameters for Cross-Coupling
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield, ↑ Byproducts |
| Pd Loading | 1–2 mol% | Cost-effective, ↓ Catalyst poisoning |
| Base | K₂CO₃/Na₂CO₃ | Neutralizes HX byproduct |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
